molecular formula C18H11BrN2O3 B2836002 (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile CAS No. 618390-28-6

(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile

Cat. No.: B2836002
CAS No.: 618390-28-6
M. Wt: 383.201
InChI Key: ZNZXQUCNZSXDAN-LFYBBSHMSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes benzo[d]oxazole and benzo[d][1,3]dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole and benzo[d][1,3]dioxin intermediates. These intermediates are then coupled through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base, such as piperidine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the acrylonitrile group.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of benzo[d]oxazole and benzo[d][1,3]dioxin oxides.

    Reduction: Formation of the corresponding amine or alkane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]oxazol-2-yl)-3-(4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the bromine atom in (E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile enhances its reactivity and may provide unique biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXQUCNZSXDAN-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4O3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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